molecular formula C20H12 B032983 Benzo(b)fluoranthene CAS No. 205-99-2

Benzo(b)fluoranthene

Cat. No.: B032983
CAS No.: 205-99-2
M. Wt: 252.3 g/mol
InChI Key: FTOVXSOBNPWTSH-UHFFFAOYSA-N
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Description

Benzo(b)fluoranthene is a high-purity polycyclic aromatic hydrocarbon (PAH) extensively utilized as a critical analytical standard in environmental monitoring and toxicological research. As a representative member of the PAH family, it is primarily employed for the quantification and risk assessment of PAH contamination in air, water, soil, and food samples using techniques such as GC-MS and HPLC. Its significant research value lies in its classification as a Group 2B agent (possibly carcinogenic to humans) by the IARC, making it a vital compound for studying the mechanisms of PAH-induced mutagenesis and carcinogenesis. The compound's mechanism of action involves metabolic activation by cytochrome P450 enzymes to form highly reactive diol epoxide intermediates that covalently bind to DNA, forming bulky adducts and initiating genotoxic stress. Researchers leverage this compound to investigate DNA damage and repair pathways, metabolic profiling, and as a benchmark compound in the development of advanced analytical methods for complex environmental matrices. This reagent is essential for advancing our understanding of the environmental impact and biological consequences of PAH exposure.

Properties

IUPAC Name

pentacyclo[10.7.1.02,7.08,20.013,18]icosa-1(19),2(7),3,5,8(20),9,11,13,15,17-decaene
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InChI

InChI=1S/C20H12/c1-2-7-14-13(6-1)12-19-16-9-4-3-8-15(16)18-11-5-10-17(14)20(18)19/h1-12H
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InChI Key

FTOVXSOBNPWTSH-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C2C3=C4C(=CC=C3)C5=CC=CC=C5C4=CC2=C1
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Molecular Formula

C20H12
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DSSTOX Substance ID

DTXSID0023907
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Molecular Weight

252.3 g/mol
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Physical Description

Benzo[b]fluoranthene appears as needles or yellow fluffy powder. (NTP, 1992), Needles (recrystallized from benzene, toluene, or glacial acetic acid); [ACGIH], COLOURLESS CRYSTALS., Needles or yellow fluffy powder.
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Boiling Point

481 °C
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Solubility

less than 1 mg/mL at 66 °F (NTP, 1992), In water, 0.0015 mg/L, temperature not specified, In water, 0.0012 mg/L, temperature not specified, Miscible with benzene, Slightly soluble in acetone, Solubility in water: none
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Vapor Pressure

0.0000005 [mmHg], 5.0X10-7 mm Hg at 20 °C
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Color/Form

Needles from benzene, Needles (recrystallized from benzene); colorless needles (recrystallized from toluene or glacial acetic acid)

CAS No.

205-99-2
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Melting Point

325 to 329 °F (NTP, 1992), 168.4 °C, 168 °C, 325-329 °F
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Preparation Methods

Homogeneous Catalysis (Method A)

In this protocol, 1,8-diiodonaphthalene reacts with arylboronic acids or pinacol esters in dimethyl sulfoxide (DMSO) under nitrogen atmosphere. The homogeneous catalyst Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%) and potassium acetate (4 equiv) facilitate the coupling at 90–110°C for 24 hours. Post-reaction workup involves extraction with ethyl acetate, drying, and column chromatography. For example, methyl fluoranthene-8-carboxylate was synthesized in 78% yield using this method.

Key Reaction Conditions (Homogeneous Catalysis):

SubstrateCatalyst LoadingTemperature (°C)Yield (%)
1,8-Diiodonaphthalene5 mol% Pd9078
4-Nitrophenylboronic acid5 mol% Pd9072

Heterogeneous Catalysis (Method B)

A greener alternative employs reduced graphene oxide-supported bimetallic catalysts (rGO-CuPd). Reactions proceed in DMSO/H₂O (10:1) at 120°C using sodium acetate trihydrate as the base. The heterogeneous system allows catalyst recovery via centrifugation, though yields are generally lower than homogeneous counterparts. For instance, methyl fluoranthene-8-carboxylate yielded 36% under these conditions.

Comparative Performance of Heterogeneous Catalysis:

SubstrateCatalyst LoadingTemperature (°C)Yield (%)
1,8-Diiodonaphthalene1.8 mol% Pd12036
3-Nitrophenylboronic acid1.8 mol% Pd12057

Tandem Diels–Alder/Dehydrogenation with Benzynes

A distinct strategy involves benzynes generated in situ from fluorene-derived alkenes. The process begins with a Diels–Alder cycloaddition between the diene and benzyne intermediate, followed by dehydrogenation to aromatize the system. This method achieved yields of 35–87% across diverse substrates, with optimal results for electron-rich alkenes.

Reaction Mechanism Overview:

  • Cycloaddition : Benzyne reacts with fluorene-derived alkenes to form a bicyclic adduct.

  • Dehydrogenation : Oxidative removal of hydrogen atoms yields the fully conjugated this compound.

Representative Yields from Diels–Alder/Dehydrogenation:

SubstrateYield (%)
Fluorene-derived alkene (R = H)87
Fluorene-derived alkene (R = OMe)72

Comparative Analysis of Synthetic Methods

Efficiency and Scalability

  • Suzuki–Miyaura/Intramolecular Arylation : Superior yields (up to 78%) but requires homogeneous palladium catalysts, complicating recycling.

  • Diels–Alder/Dehydrogenation : Higher functional group tolerance and scalability, though yields vary widely (35–87%) depending on substituents.

Environmental and Economic Considerations

Heterogeneous catalysis (Method B) reduces metal waste, aligning with green chemistry principles, but compromises efficiency. Conversely, the Diels–Alder approach avoids precious metals entirely, leveraging benzynes’ reactivity .

Chemical Reactions Analysis

Types of Reactions: Benzo(b)fluoranthene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Scientific Research Applications

1.1 Carcinogenicity Studies
Benzo(b)fluoranthene is classified as a possible human carcinogen (Group 2B) by the International Agency for Research on Cancer (IARC). It has been extensively studied for its mutagenic and clastogenic effects, particularly in animal models. Recent research using Duplex Sequencing has demonstrated dose-dependent mutagenicity in mouse liver and bone marrow, revealing significant insights into its role in PAH-induced carcinogenicity . The mutation spectrum associated with BbF exposure shows similarities to cancer mutation signatures, indicating its relevance in cancer research.

1.2 Environmental Monitoring
BbF is frequently monitored as an indicator of PAH contamination in various environmental matrices, including air, soil, and sediments. Its presence is often linked to combustion processes, making it a target compound in studies assessing the impact of industrial emissions and urban pollution. For instance, studies have identified BbF in grilled meat products, highlighting its significance in food safety assessments . Additionally, aquatic studies have shown bioaccumulation patterns of BbF in marine organisms, providing critical data for ecological risk assessments .

1.3 Toxicological Assessments
Research has established that BbF contributes to adverse health effects, including kidney damage and hormonal changes. Investigations into its bioaccumulation have revealed that high-molecular-weight PAHs like BbF are less bioavailable due to their partitioning to organic carbon in sediments . This information is vital for understanding the toxicokinetics of PAHs and their long-term effects on wildlife and human health.

Health Risk Assessments

2.1 Occupational Exposure Studies
Firefighters are at a heightened risk of exposure to PAHs, including BbF, due to their work environment. Studies have shown elevated concentrations of BbF among firefighters, correlating with increased health risks such as respiratory issues and cancer . These findings underscore the need for effective monitoring and protective measures in occupational settings.

2.2 Risk Assessment Frameworks
The development of quantitative risk assessment models incorporating BbF is crucial for evaluating its potential health impacts. For example, the Relative Potency Factors (RPFs) for BbF relative to benzo[a]pyrene (BaP) provide a framework for assessing the carcinogenic risk posed by complex mixtures of PAHs . This approach aids regulatory bodies in establishing safety standards and guidelines.

Case Studies

Study Focus Findings
Meador et al. (2009) BioaccumulationEstablished thresholds for BbF concentration affecting marine life; indicated reduced bioavailability due to sediment interactions.
LaVoie et al. (1982) Tumor InitiationDemonstrated BbF's tumor-initiating activity compared to other PAHs; highlighted unique mechanisms of action.
Duplex Sequencing Study (2024) MutagenicityIdentified dose-dependent mutations across various tissues; established links between BbF exposure and cancer mutation signatures.

Mechanism of Action

Benzo(b)fluoranthene exerts its effects primarily through its metabolites, which are formed by the action of cytochrome P450 enzymes. These metabolites can form DNA adducts, leading to mutations and potentially causing cancer. The compound induces dose-dependent increases in mutation frequencies, particularly targeting guanine and cytosine bases in DNA . This mutagenic activity is similar to that of benzo(a)pyrene, another well-known PAH .

Comparison with Similar Compounds

Comparison with Similar Compounds

Chemical and Structural Properties

Key structural analogs of BbF include Benzo[k]fluoranthene (BkF) , Benzo[j]fluoranthene (BjF) , Benzo[a]pyrene (BaP) , Fluoranthene (Flu) , and Pyrene (Pyr) . Their distinguishing features are summarized below:

Compound CAS No. Molecular Formula Molecular Weight (g/mol) Structural Position Key Environmental Sources
Benzo(b)fluoranthene 205-99-2 C20H12 252.31 Benzo at b position Industrial emissions, vehicle exhaust
Benzo(k)fluoranthene 207-08-9 C20H12 252.31 Benzo at k position Coal combustion, waste incineration
Benzo(j)fluoranthene 205-82-3 C20H12 252.31 Benzo at j position Petroleum refining, industrial solvents
Benzo(a)pyrene 50-32-8 C20H12 252.31 Linear fusion Tobacco smoke, grilled foods
Fluoranthene 206-44-0 C16H10 202.25 Non-benzo PAH Forest fires, residential heating

Structural Notes:

  • BbF and BkF are positional isomers, differing only in the attachment site of the benzo group to the fluoranthene core. This minor structural variation significantly impacts their environmental behavior and toxicity .
  • BaP, a linear PAH, exhibits higher carcinogenicity than BbF due to its ability to intercalate into DNA, forming mutagenic adducts .

Environmental Occurrence and Persistence

BbF dominates in industrial soils (e.g., 0.67 mg/kg median concentration in Beijing-Tianjin-Hebei soils) and river sediments (up to 8,810.8 ng/g in Beijing’s Beiyun River) . Comparatively:

  • BkF is prevalent in urban air (e.g., 18.73 ng/m³ in Bucharest PM2.5) and serves as a molecular marker for waste incineration .
  • BaP is less ubiquitous but highly toxic; it was detected only in specific sites (e.g., Bucharest air) due to stricter regulatory controls .
  • Fluoranthene and Pyrene are more volatile and degrade faster, resulting in lower bioaccumulation in fish compared to BbF .

Table 1 : PAH Concentrations in Environmental Media (Selected Studies)

Medium BbF (ng/g or ng/m³) BkF (ng/g or ng/m³) BaP (ng/g or ng/m³) Fluoranthene (ng/g or ng/m³)
Industrial Soil 0.67 (median) 0.53 (median) 0.12 (median) 2.79 (max)
River Sediment 8,810.8 (max) 6,420.5 (max) ND 2.84 (max)
Urban Air 12–43 18.73 43 (Bucharest) 18.73
Fish (Catfish) 0.15–0.28 0.11–0.19 ND ND

ND = Not Detected

Toxicity and Health Risks

  • BbF: Chronic exposure causes blood-brain barrier leakage in mice (200–2,000 µg/kg doses) and probable carcinogenicity in humans .
  • BkF: Classified as a Group 2B carcinogen; synergistic effects with BaP enhance mutagenicity .
  • BaP: A Group 1 carcinogen with 10× higher toxicity equivalent (TEQ) than BbF .
  • Fluoranthene/Pyrene: Lower carcinogenic risk but act as co-factors in PAH mixture toxicity .

Table 2 : Comparative Toxicity Metrics

Compound Cancer Classification (IARC) Hazard Quotient (HQ) Cancer Risk (CR) Key Health Effects
This compound 2B (Probable) 1.2–3.8 1.1×10<sup>-5</sup> Neurotoxicity, skin cancer
Benzo(k)fluoranthene 2B (Probable) 0.9–2.4 8.7×10<sup>-6</sup> DNA damage, lung tumors
Benzo(a)pyrene 1 (Carcinogenic) 4.5–12.6 3.3×10<sup>-4</sup> DNA adducts, systemic carcinogenesis
Fluoranthene 3 (Not classifiable) 0.3–0.7 N/A Inflammation, oxidative stress

Analytical Challenges

BbF and its isomers exhibit overlapping spectral profiles, complicating detection. For example:

  • Fluorescence Spectroscopy: BkF and BaP share emission spectra, requiring derivative constant-energy synchronous fluorescence for resolution .
  • GC-MS : Co-elution of BbF, BkF, and BjF necessitates high-resolution columns (e.g., DB-5) and retention index matching .

Biological Activity

Benzo(b)fluoranthene (B[b]F) is a polycyclic aromatic hydrocarbon (PAH) recognized for its potential biological activity, particularly regarding its effects on human health and environmental toxicity. This article explores the biological activity of B[b]F, focusing on its mechanisms of action, toxicity, mutagenicity, and implications for human health and ecosystems.

Overview of this compound

B[b]F is one of the many PAHs found in the environment, primarily resulting from incomplete combustion of organic matter. Its structure consists of five fused aromatic rings, contributing to its chemical stability and persistence in the environment. B[b]F is often studied alongside other PAHs due to their similar properties and biological effects.

1. Cellular Effects

Recent studies have demonstrated that B[b]F affects various cellular processes:

  • Apoptosis : Exposure to B[b]F has been shown to induce apoptosis in mouse brain microvascular endothelial cells (bEnd.3). In vitro experiments indicated a concentration-dependent inhibition of cell proliferation and increased apoptosis rates at higher concentrations (10-40 µM) over 48 hours .
  • Oxidative Stress : B[b]F exposure led to elevated levels of reactive oxygen species (ROS), indicating oxidative stress within cells. This stress can disrupt mitochondrial membrane potential (MMP), further contributing to cellular dysfunction .
  • Blood-Brain Barrier Integrity : B[b]F treatment resulted in decreased expression of critical tight junction proteins such as Occludin and Claudin-5, suggesting potential damage to the blood-brain barrier (BBB) integrity .

2. Mutagenicity and Carcinogenicity

B[b]F has been implicated in mutagenic effects, particularly in somatic tissues. Research indicates that it exhibits dose-related mutagenic and clastogenic effects, which are critical for understanding its carcinogenic potential . The International Agency for Research on Cancer (IARC) has classified certain benzofluoranthenes as possibly carcinogenic to humans, highlighting the need for further investigation into their long-term health impacts .

Acute Toxicity

The acute toxicity of B[b]F varies across species but is generally characterized by non-selective toxicity towards aquatic organisms. The apparent effects threshold concentration for marine amphipods was established at approximately 4,500 ng/g, indicating significant bioaccumulation potential . Table 1 summarizes key toxicity metrics:

Organism Toxicity Endpoint Concentration (ng/g) Reference
Marine amphipodAcute toxicity4,500
Freshwater crustaceansNon-selective toxicityVariable

Bioaccumulation

Bioaccumulation studies reveal that B[b]F can accumulate in aquatic organisms, with significant differences in tissue concentrations observed between species. The bioavailability of B[b]F is influenced by its partitioning to dissolved organic carbon in sediments, which affects its uptake by benthic organisms .

Case Study 1: Impact on Aquatic Life

A study conducted on the effects of PAHs including B[b]F on marine life demonstrated that exposure led to impaired growth and reproductive outcomes in crustaceans. The research highlighted that chronic exposure could disrupt endocrine functions, leading to long-term ecological consequences.

Case Study 2: Human Health Implications

In a cohort study examining blood samples from individuals exposed to industrial emissions containing B[b]F, elevated levels were correlated with increased incidence rates of lung cancer. This finding underscores the potential risks associated with occupational exposure to PAHs .

Q & A

Q. How can researchers resolve conflicting data on this compound’s photodegradation half-life in atmospheric particulates?

  • Methodological Answer : Half-life varies with UV intensity (5–50 h under 300–400 nm). Confounding factors include particle size (<2.5 µm increases surface reactivity) and NOx levels, which catalyze nitro-PAH formation. Chamber studies simulating tropospheric conditions (O3 50 ppb, RH 70%) are critical. LC-MS/MS with isotopically labeled analogs (e.g., <sup>13</sup>C-Benzo(b)fluoranthene) improves degradation product identification .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.